

# Application Notes: Staining of Fixed Cells with Bodipy™ TR-X

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## Compound of Interest

Compound Name: Bodipy TR-X

Cat. No.: B1663740

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## Introduction

BODIPY™ TR-X is a bright, red-fluorescent dye widely utilized in cellular imaging. Characterized by its high photostability, strong extinction coefficient, and high fluorescence quantum yield, it is an excellent tool for fluorescence microscopy.[1][2] The dye's chemistry allows it to label primary amines on proteins and other biomolecules.[3][4] A key feature of BODIPY™ TR-X is its hydrophobic nature, which makes it particularly effective for staining lipids, membranes, and other lipophilic structures within cells.[5] It localizes to endomembranous organelles such as the endoplasmic reticulum, Golgi apparatus, and mitochondria. The "X" spacer, a seven-atom aminohexanoyl group, separates the fluorophore from its reactive group, which helps to minimize potential interactions with the conjugated biomolecule. These properties make BODIPY™ TR-X a versatile probe for researchers, scientists, and drug development professionals investigating cellular architecture and function.

## Data Presentation

Quantitative data for BODIPY™ TR-X is summarized for easy reference.

Table 1: Spectral Properties of BODIPY™ TR-X

Property	Wavelength (nm)	Notes
Excitation Maximum ( $\lambda_{ex}$ )	~588 - 592 nm	Spectrally similar to Texas Red™ and Alexa Fluor™ 594.
Emission Maximum ( $\lambda_{em}$ )	~616 - 621 nm	Exhibits a narrow emission bandwidth, ideal for multiplexing.
Recommended Laser Line	561 nm	Compatible with standard filter sets for Texas Red™.

Table 2: Recommended Staining Parameters

Sample Type	Recommended Concentration	Incubation Time
Fixed Cells	0.5 - 5.0 $\mu$ M	20 - 60 minutes
Live Cells	0.1 - 2.0 $\mu$ M	15 - 30 minutes
Tissue Sections	1.0 - 10.0 $\mu$ M	30 - 60 minutes

Note: Optimal concentrations and incubation times should be determined empirically for specific cell types and experimental conditions.

## Experimental Protocols

This section provides a detailed methodology for staining fixed cells with BODIPY™ TR-X.

### I. Required Materials

- BODIPY™ TR-X, succinimidyl ester (SE) or NHS ester
- High-quality anhydrous Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4

- 4% Paraformaldehyde (PFA) in PBS, methanol-free
- Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 or Saponin in PBS)
- Coverslips and microscope slides
- Anti-fade mounting medium
- Adherent or suspension cells

## II. Solution Preparation

- BODIPY™ TR-X Stock Solution (1-10 mM):
  - Briefly centrifuge the vial of BODIPY™ TR-X powder to collect the contents at the bottom.
  - Prepare the stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of BODIPY™ 493/503 (a related dye) in 382 µL of DMSO to get a 10 mM stock. Adjust the volume based on the specific molecular weight of your BODIPY™ TR-X product.
  - Vortex thoroughly to ensure the dye is completely dissolved.
  - Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- BODIPY™ TR-X Working Solution (0.5 - 5.0 µM):
  - On the day of the experiment, dilute the stock solution to the desired final concentration using PBS.
  - CRITICAL TIP: To prevent precipitation of the dye, it is recommended to pre-warm the PBS to 37°C before adding the DMSO stock solution. Vortex the working solution immediately after preparation.

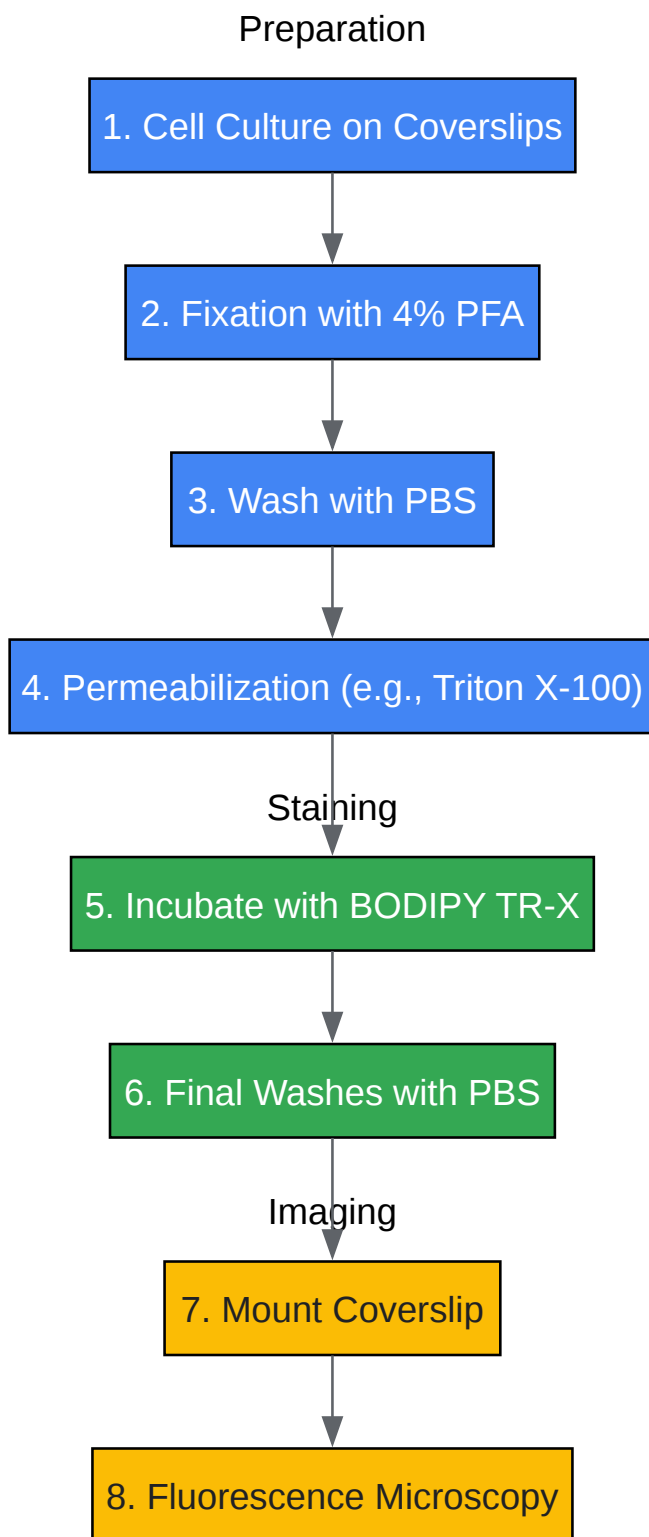
## III. Staining Protocol for Fixed Adherent Cells

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 70-80%).
- Fixation:
  - Aspirate the cell culture medium.
  - Gently wash the cells twice with PBS.
  - Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
- Washing:
  - Remove the fixative solution.
  - Wash the cells three times with PBS for 5 minutes each to remove residual PFA.
- Permeabilization (Optional but Recommended):
  - To ensure the dye can access intracellular structures, permeabilize the cell membranes by incubating with a buffer containing a detergent like 0.1% Triton™ X-100 for 10-15 minutes.
  - Note of Caution: As BODIPY™ dyes are lipophilic, harsh detergents or prolonged exposure can extract lipids from membranes, leading to inconsistent or diminished staining. The choice of permeabilization agent and incubation time should be optimized. For targets sensitive to detergents, consider milder options like Saponin.
- Staining:
  - Aspirate the permeabilization buffer and wash once with PBS.
  - Add the freshly prepared BODIPY™ TR-X working solution to the cells, ensuring the coverslip is fully submerged.
  - Incubate for 20-60 minutes at room temperature, protected from light.
- Final Washes:

- Remove the staining solution.
- Wash the cells two to three times with PBS for 5-10 minutes each to reduce background fluorescence.
- Mounting and Imaging:
  - Briefly dip the coverslip in deionized water to remove salt crystals.
  - Mount the coverslip onto a microscope slide with a drop of anti-fade mounting medium.
  - Seal the edges of the coverslip with nail polish and allow it to dry.
  - Image the cells using a fluorescence or confocal microscope equipped with appropriate filters for the Texas Red™ channel (e.g., excitation ~590 nm, emission ~620 nm).

## Visualizations

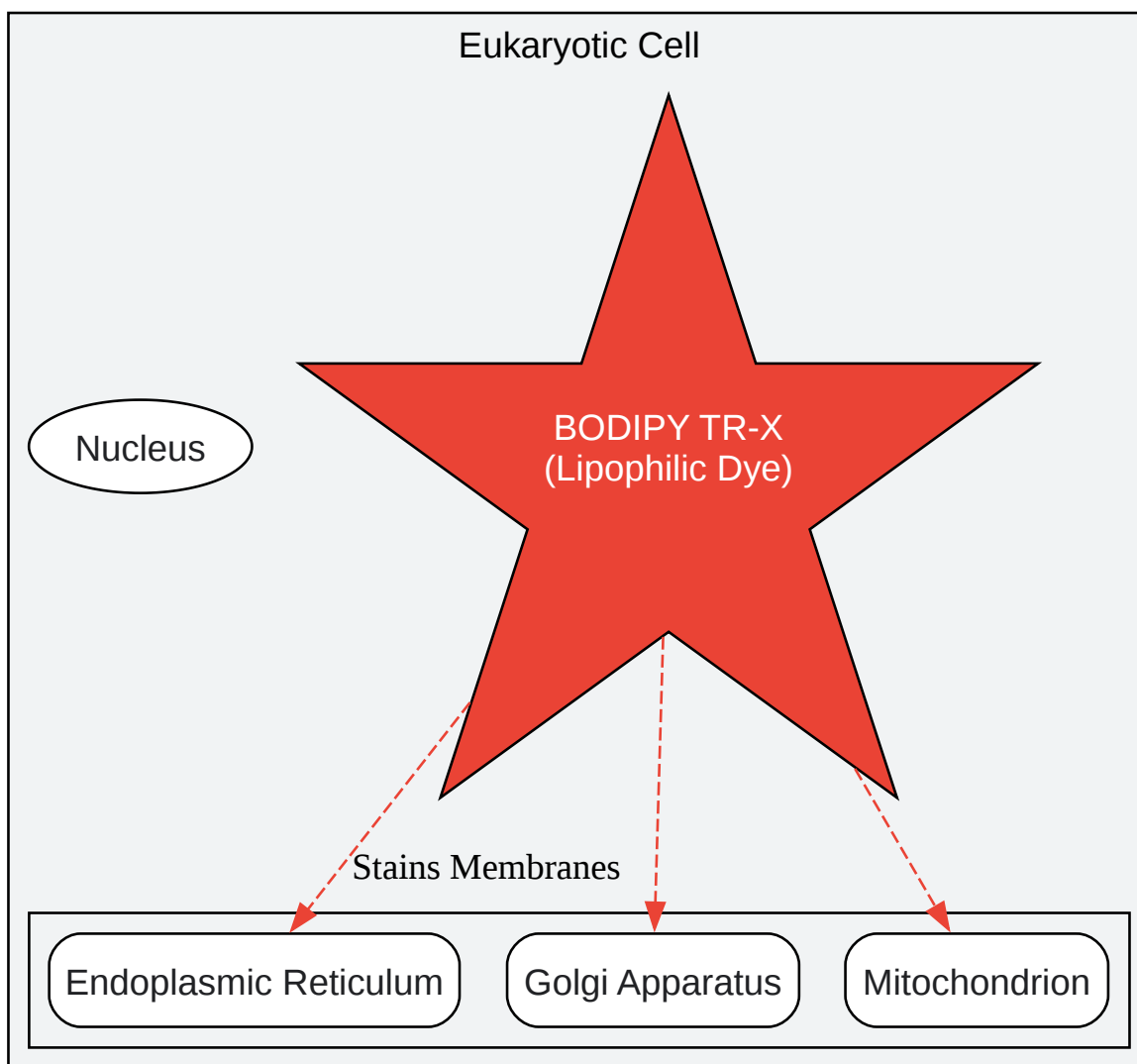
## Experimental Workflow



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Caption: Workflow for staining fixed cells with BODIPY™ TR-X.

## Cellular Localization of BODIPY™ TR-X



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Caption: BODIPY™ TR-X localizes to lipophilic membranes of organelles.

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